molecular formula C4H5N3O2 B135252 1-Methyl-5-nitroimidazole CAS No. 3034-42-2

1-Methyl-5-nitroimidazole

Cat. No. B135252
CAS RN: 3034-42-2
M. Wt: 127.1 g/mol
InChI Key: JLZXSFPSJJMRIX-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroimidazole is a compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a nitro group and a methyl group attached to an imidazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The interest in this compound and its derivatives stems from their antimicrobial properties and their use as chemotherapeutic agents, as well as their potential as antimicrobial drugs and radiosensitizers .

Synthesis Analysis

The synthesis of 1-methyl-5-nitroimidazole derivatives has been achieved through various methods. One approach involves the Suzuki coupling reaction, which was used to synthesize 5-aryl-1-methyl-4-nitroimidazoles with good yields. This reaction utilized 5-chloro-1-methyl-4-nitroimidazole as a starting material and arylboronic acids as coupling partners, aided by palladium catalysts and tetrabutylammonium bromide in water . Another method reported the synthesis of 1-methyl-5-nitroimidazole derivatives by reacting metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole as a coupling agent . Additionally, a four-step reaction starting from diethyl ethaneioate was used to synthesize 5-chloro-1-methyl-4-nitroimidazole, which involved amination, cyclization, salt formation, and nitration .

Molecular Structure Analysis

The molecular structure of 1-methyl-5-nitroimidazole derivatives has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Single-crystal X-ray structure analysis and DFT studies have supported the formation of these derivatives . Polymorphism studies have also been conducted on these compounds, revealing different conformations and packing in the solid state .

Chemical Reactions Analysis

1-Methyl-5-nitroimidazole derivatives undergo various chemical reactions. For instance, they react with tertiary nitronate anions to afford compounds with a trisubstituted ethylenic double bond in the 2 position, following the SRN1 mechanism and base-promoted nitrous acid elimination . The antimicrobial drug 1-methyl-2-nitro-5-vinylimidazole (MEV) has been shown to block DNA synthesis, suggesting that its primary target is DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-5-nitroimidazole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmacological profile. For example, the presence of the nitro group is essential for the antimicrobial activity of these compounds. The derivatives exhibit potent antiparasitic and antibacterial activities, with some showing strong inhibition against various bacterial strains . The cytotoxicity and DNA binding affinity of these compounds have also been evaluated, providing insights into their potential as chemotherapeutic agents .

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

Nitroimidazoles, including 1-Methyl-5-nitroimidazole derivatives, have been extensively researched for their antimicrobial and antiparasitic properties. These compounds are known for their efficacy against a range of bacterial and protozoal infections. Studies have highlighted their role in the treatment of conditions such as bacterial vaginosis, giardiasis, and trichomoniasis, showcasing their broad spectrum of activity against anaerobic micro-organisms (Gillis & Wiseman, 1996; Sobel & Sobel, 2015).

Antitumor Activity

The research into nitroimidazole derivatives has also extended into the exploration of their antitumor potential. The unique combination of a nitro group with an imidazole ring has prompted studies into their use as anticancer agents, with some derivatives showing promising results in inhibiting tumor growth (Zhen-Zhen Li et al., 2018).

Role in Drug Resistance

A notable area of research involves understanding how nitroimidazole compounds interact with drug resistance mechanisms, particularly in the treatment of Helicobacter pylori infections. The efficacy of these compounds can be compromised by resistance, necessitating studies into the molecular basis of this phenomenon and strategies to overcome it (Van Der Wouden et al., 2000).

Diagnostic and Therapeutic Probes

Beyond their direct antimicrobial and anticancer applications, nitroimidazole derivatives have been explored as diagnostic tools and therapeutic probes. Their ability to target specific pathological sites makes them useful in imaging and as carriers for drug delivery, particularly in identifying and treating hypoxic tumor cells (Blair & Scott, 2014).

Safety And Hazards

1-Methyl-5-nitroimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

5-Nitroimidazole derivatives have been successfully used against neglected tropical protozoan diseases . More research is being conducted to evaluate the potential role of 1-Methyl-5-nitroimidazole as a molecular radiosensitizer .

properties

IUPAC Name

1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZXSFPSJJMRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184426
Record name Imidazole, 1-methyl-5-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitroimidazole

CAS RN

3034-42-2
Record name 1-Methyl-5-nitroimidazole
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Record name 1-Methyl-5-nitroimidazole
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Record name Imidazole, 1-methyl-5-nitro-
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Record name 1-methyl-5-nitro-1H-imidazole
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Record name 1-METHYL-5-NITROIMIDAZOLE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

202 parts of 5-nitroimidazole is dissolved in 600 parts of formic acid (90% by weight), 250 parts of dimethyl sulfate is added and the whole is heated for 6 hours. The formic acid is distilled off in vacuo. 420 parts of water is added to the residue, the whole cooled to from 0° to 5° C. and the unreacted 5-nitroimidazole (60 parts) is centrifuged off. The mixture is adjusted to pH 10 with aqueous ammonia solution (25% by weight) and the precipitate is separated at 0° to 5° C. 130 parts of 1-methyl-5-nitroimidazole having a melting point of 58° to 60° C. is obtained; this is equivalent to a yield of 82% of theory based on reacted 4(5)-nitroimidazole.
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